N-(4-methylphenyl)-2-phenoxybutanamide
Description
N-(4-Methylphenyl)-2-phenoxybutanamide is an amide derivative characterized by a 4-methylphenyl group attached to the nitrogen atom and a phenoxy-substituted butanamide backbone. The phenoxy ether linkage could confer moderate polarity, affecting solubility in organic solvents compared to non-ether analogs .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-16(20-15-7-5-4-6-8-15)17(19)18-14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
CDBIAKDFBMVUAC-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The bromine atom in N-(4-bromo-2-methylphenyl)-2-phenylbutanamide increases molar mass by ~55 g/mol compared to the target compound, likely enhancing steric hindrance and altering electronic properties (e.g., electron-withdrawing effects) .
- Ether vs. Phenyl Linkage: The phenoxy group in the target compound may improve solubility in polar solvents (e.g., DMSO) compared to the direct phenyl substitution in N-(4-bromo-2-methylphenyl)-2-phenylbutanamide .
- Bioactivity Potential: While the target compound’s pharmacological data are unreported, the 4-methylphenyl moiety in 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one demonstrates anti-inflammatory efficacy, suggesting that similar substituents in amides could confer bioactivity .
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